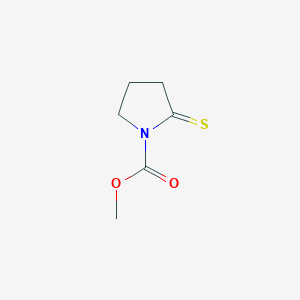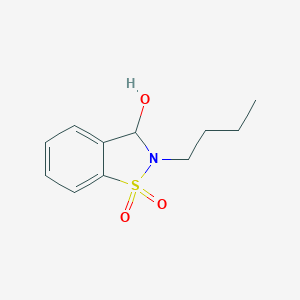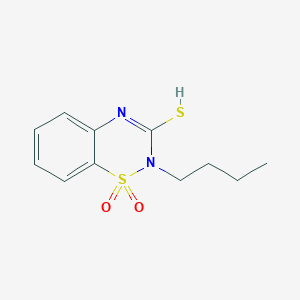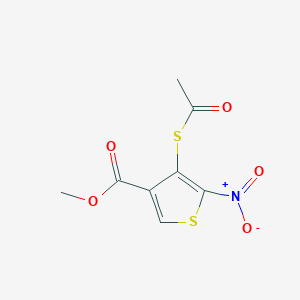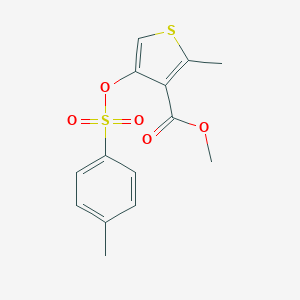![molecular formula C12H19N3O3 B286060 Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate](/img/structure/B286060.png)
Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate, commonly known as MMMP, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate is a family of serine/threonine kinases that are activated by various stimuli, including diacylglycerol (DAG) and calcium ions. Upon activation, Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate phosphorylates downstream targets, leading to various cellular responses. MMMP inhibits Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
MMMP has been shown to induce apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, MMMP has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using MMMP in lab experiments is its high potency and selectivity towards Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate. This allows researchers to study the specific role of Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate in various cellular processes without affecting other kinases. However, one limitation of using MMMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for MMMP research. One area of interest is the development of more potent and selective Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate inhibitors based on the structure of MMMP. Another area of interest is the investigation of the role of Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of MMMP in combination with other drugs or therapies could enhance its therapeutic potential.
合成法
MMMP can be synthesized using a multistep reaction sequence, starting from 4-methoxy-6-methyl-2-pyrimidinamine and 3-methyl-2-butanone. The reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then esterified using methyl chloroformate to obtain MMMP.
科学的研究の応用
MMMP has been extensively used in scientific research to study the role of Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate in various cellular processes. It has been shown to inhibit the activation of Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate isoforms α, β, γ, δ, and ε, with IC50 values ranging from 10 to 200 nM. MMMP has also been used to investigate the role of Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate in cancer, inflammation, and neurodegenerative diseases.
特性
分子式 |
C12H19N3O3 |
|---|---|
分子量 |
253.3 g/mol |
IUPAC名 |
methyl 2-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C12H19N3O3/c1-7(2)10(11(16)18-5)15-12-13-8(3)6-9(14-12)17-4/h6-7,10H,1-5H3,(H,13,14,15) |
InChIキー |
GTTOHVQOQKQYEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(C(C)C)C(=O)OC)OC |
正規SMILES |
CC1=CC(=NC(=N1)NC(C(C)C)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



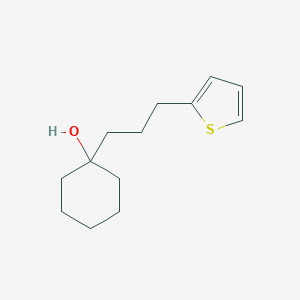
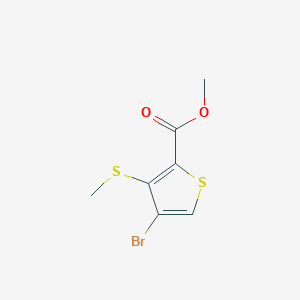
![2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B285986.png)
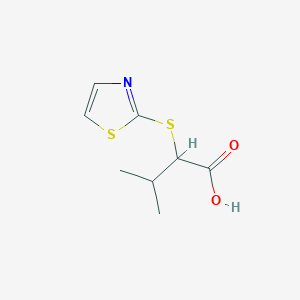
![2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium](/img/structure/B285988.png)
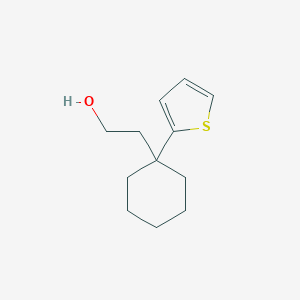
![[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid](/img/structure/B285990.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carbothioamide](/img/structure/B285991.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carbonitrile](/img/structure/B285994.png)
